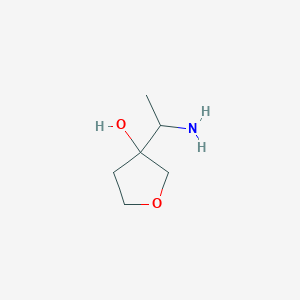

3-(1-Aminoethyl)oxolan-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

3-(1-aminoethyl)oxolan-3-ol |

InChI |

InChI=1S/C6H13NO2/c1-5(7)6(8)2-3-9-4-6/h5,8H,2-4,7H2,1H3 |

InChI Key |

HSHCGTFEXWCSPA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1(CCOC1)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 1 Aminoethyl Oxolan 3 Ol and Analogues

Strategies for the Construction of Substituted Oxolane Ring Systems

The formation of the 5-membered tetrahydrofuran (B95107) (oxolane) ring is a cornerstone of synthetic organic chemistry, with numerous methods developed for its construction. These strategies can be classified into cyclization of acyclic precursors, ring-opening of strained cyclic systems, and functionalization of an existing oxolane ring. nih.gov

Cyclization Reactions (e.g., intramolecular etherification, intramolecular cyclization of polyols)

Intramolecular cyclization reactions are among the most common and effective methods for synthesizing tetrahydrofuran derivatives. organic-chemistry.org These reactions typically involve an internal nucleophilic attack of a hydroxyl group onto an electrophilic carbon center within the same molecule.

Intramolecular Etherification: A classic approach is the Williamson ether synthesis, adapted for an intramolecular reaction. This involves generating an alkoxide from a hydroxyl group in a molecule that also contains a suitable leaving group (e.g., halide or sulfonate) at a position that allows for a 5-exo-tet cyclization. The reaction is typically promoted by a base. Nucleophilic substitution chemistry, including both SN1 and SN2 pathways, plays a significant role in tetrahydrofuran synthesis. nih.gov

Intramolecular Cyclization of Polyols: Polyols serve as versatile precursors for substituted oxolanes through dehydrative cyclization. For instance, 1,2,4,5-tetraols can be converted into substituted tetrahydrofurans in a one-pot procedure. researchgate.net This method involves the regioselective sulfonylation of a terminal hydroxyl group, followed by sequential formation of an oxirane (epoxide) and then the oxolane ring under basic conditions. researchgate.net The choice of reagents is critical for optimizing the yield and stereospecificity of the cyclization. researchgate.net

| Starting Material | Reagents | Solvent | Product | Yield |

|---|---|---|---|---|

| 8-O-benzyl-octan-1,2,4,5,8-pentaol | 1. N-(2,4,6-triisopropylbenzenesulfonyl)imidazole 2. Potassium tert-butoxide | tert-Butanol | Substituted Tetrahydrofuran | 62% |

Ring-Opening Reactions of Cyclic Precursors (e.g., epoxides, lactones, oxetanes)

The ring-opening of strained cyclic precursors provides an alternative and powerful route to functionalized oxolanes.

Epoxides: Epoxides are highly versatile intermediates in organic synthesis. nih.gov The intramolecular ring-opening of epoxy-alcohols is a well-established method for creating various oxygen heterocycles, including tetrahydrofurans. nih.govmdpi.com For example, the treatment of 3,4-epoxy-alcohols with a base can lead to the formation of oxetanes, but under different conditions, can also yield oxolane derivatives. rsc.org The regioselectivity of the epoxide opening depends on the reaction conditions (acidic or basic/nucleophilic) and the substitution pattern of the epoxide. youtube.com Under basic or strong nucleophile conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide in an SN2 fashion. youtube.com In contrast, acid-catalyzed ring opening proceeds via a transition state with significant carbocation character, leading to the nucleophile attacking the more substituted carbon. youtube.com

Lactones: Lactones, which are cyclic esters, can be transformed into tetrahydrofurans. wikipedia.org A common method involves the reduction of the lactone to the corresponding diol using a strong reducing agent like lithium aluminum hydride. wikipedia.org The resulting diol can then undergo an acid-catalyzed dehydration and intramolecular cyclization to form the tetrahydrofuran ring. nih.gov Alternatively, N-heterocyclic carbene (NHC)-catalyzed ring-expansion lactonization of oxacycloalkane-2-carboxaldehydes can produce various functionalized lactones, which could be further transformed into oxolane derivatives. organic-chemistry.org

Oxetanes: Oxetanes, four-membered cyclic ethers, can undergo ring-opening reactions to yield functionalized products. researchgate.net While often used to create linear chains, specific rearrangements or intramolecular reactions involving oxetane precursors can lead to five-membered rings. For instance, a Payne-type rearrangement of an α-epoxide can be used to form an oxetane ring, which highlights the interconversion possibilities between these small heterocycles. acs.org

| Precursor | General Reaction | Key Reagents | Intermediate/Product Type |

|---|---|---|---|

| Epoxy-alcohol | Intramolecular Ring-Opening | Acid or Base | Substituted Oxolane |

| γ-Lactone | Reduction & Cyclization | 1. LiAlH₄ 2. Acid (e.g., H₂SO₄) | Substituted Oxolane |

| Substituted Oxetane | Rearrangement/Expansion | Lewis or Brønsted Acids | Functionalized Oxolane |

Functionalization of Pre-formed Oxolanes (e.g., hydroboration of dihydrofurans)

Another strategy is to start with a partially unsaturated oxolane ring, such as 2,3-dihydrofuran, and introduce functionality through addition reactions. Hydroboration-oxidation is a powerful method for the anti-Markovnikov hydration of alkenes. rit.edu Applying this reaction to 2,3-dihydrofuran results in the stereospecific syn-addition of a hydrogen and a borane (B79455) group across the double bond. Subsequent oxidation, typically with alkaline hydrogen peroxide, replaces the boron atom with a hydroxyl group, yielding oxolan-3-ol. rit.eduacs.org This provides a direct route to the 3-hydroxy-substituted oxolane core present in the target molecule. The use of transition metal catalysts can enhance the rate and selectivity of the hydroboration reaction. rit.edu

Introduction of the Aminoethyl Moiety

Once the 3-hydroxyoxolane core is established, the next critical step is the introduction of the 1-aminoethyl group at the C3 position. This can be achieved through direct amination methods or by transforming a nitrogen-containing precursor.

Amination Reactions (e.g., reductive amination, nucleophilic displacement)

Reductive Amination: Reductive amination is one of the most widely used methods for forming C-N bonds and synthesizing amines. wikipedia.orglibretexts.org This reaction converts a carbonyl group (ketone or aldehyde) into an amine via an intermediate imine. wikipedia.org To synthesize 3-(1-Aminoethyl)oxolan-3-ol, a precursor such as 3-acetyloxolan-3-ol would be required. This ketone would react with ammonia (to form a primary amine) in the presence of a reducing agent. libretexts.orgyoutube.com

The reaction involves two key steps: the formation of an imine or iminium ion from the ketone and ammonia, followed by its immediate reduction to the amine. libretexts.orgyoutube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.com

| Reducing Agent | Typical Substrates | Key Features |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Effective at neutral or weakly acidic pH; selectively reduces imines/iminium ions. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Mild, non-toxic alternative to NaBH₃CN; effective for a wide range of substrates. |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Aldehydes, Ketones | Economical for industrial scale; can sometimes lead to side reactions. wikipedia.org |

Nucleophilic Displacement: An alternative, though less direct, approach involves a two-step process starting from the 3-hydroxyoxolane. The hydroxyl group could be converted into a good leaving group (e.g., tosylate or mesylate). A carbon-carbon bond-forming reaction (e.g., with an ethyl Grignard reagent) would be needed to introduce the ethyl group, followed by functional group manipulation to install a leaving group on the ethyl side chain, which could then be displaced by an amine nucleophile (e.g., ammonia or an azide followed by reduction).

Transformation of Nitrogen-Containing Precursors (e.g., reduction of nitriles, amides, oximes)

This strategy involves introducing the ethyl group with a nitrogen-containing functional group already in place, which is then converted to the primary amine in a final step.

Reduction of Nitriles: The reduction of a nitrile is an excellent method for synthesizing primary amines. chemguide.co.ukstudymind.co.uk This route would begin with a precursor like 3-(1-cyanoethyl)oxolan-3-ol. The carbon-nitrogen triple bond of the nitrile can be reduced to a -CH₂NH₂ group using several powerful reducing agents. chemguide.co.uk Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, reacting with the nitrile in an ethereal solvent, followed by an acidic workup to yield the primary amine. chemguide.co.uk

Alternatively, catalytic hydrogenation offers an industrially preferred method due to lower cost and milder conditions, although it may require elevated temperature and pressure. wikipedia.orgstudymind.co.uk Common catalysts include palladium, platinum, or Raney nickel. wikipedia.orgstudymind.co.uk More recently, methods using ammonia borane have been developed, which can reduce nitriles to primary amines without a catalyst under thermal conditions, offering an environmentally benign option. acs.org

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Hydride Reduction | LiAlH₄ in dry ether, then H₃O⁺ | Standard lab conditions | High yield, very effective. chemguide.co.ukstudymind.co.uk | Highly reactive, pyrophoric reagent. |

| Catalytic Hydrogenation | H₂, Metal Catalyst (Pd, Pt, Ni) | Elevated temperature and pressure | Industrially scalable, economical. wikipedia.orgstudymind.co.uk | Can sometimes lead to secondary amine byproducts. wikipedia.org |

| Ammonia Borane | NH₃BH₃ | Thermal decomposition, no catalyst | Environmentally benign, tolerant of many functional groups. acs.org | Requires specific thermal conditions. |

Reduction of Amides and Oximes: Other nitrogen-containing precursors can also be used. An amide, such as the one derived from 3-(carboxy)oxolan-3-ol and ethylamine (B1201723) followed by functional group manipulation, can be reduced to the corresponding amine using LiAlH₄. Similarly, an oxime, formed from the reaction of 3-acetyloxolan-3-ol with hydroxylamine, can be reduced to the primary amine via catalytic hydrogenation or with other reducing agents.

One-Pot and Tandem Reaction Sequences for Scaffold Assembly

One-pot and tandem (or cascade) reactions are highly valued in synthetic chemistry for their efficiency. By combining multiple bond-forming events in a single reaction vessel, these strategies minimize the need for intermediate purification, reduce solvent waste, and can significantly shorten synthetic sequences.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are powerful tools for generating molecular complexity. researchgate.net A plausible MCR approach to oxolane amino alcohols could involve the assembly of an amine, a ketone, and a cyclic ether. researchgate.net

For instance, a free-radical mediated, three-component reaction has been developed for the synthesis of β-amino-ethers and β-amino-alcohols. researchgate.net In this process, a ketimine, generated in situ from an aryl amine and a ketone, undergoes nucleophilic addition by a ketyl radical derived from a cyclic ether like tetrahydrofuran (THF). This reaction is mediated by the TiCl₄/Zn/t-BuOOH system under mild conditions. researchgate.net While this specific protocol leads to β-amino ethers when THF is used as the radical source, adaptation of this principle using functionalized cyclic ethers or alternative precursors could pave the way for the synthesis of scaffolds like this compound.

The optimization of such a reaction involves careful control of reagents and conditions to favor the desired MCR pathway over competitive domino reactions. researchgate.net

Table 1: Example of a Three-Component Radical Addition for β-Amino Ether Synthesis researchgate.net

| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Mediating System | Product | Yield (%) |

|---|

This table illustrates a known multi-component reaction that assembles an amine, a ketone, and a cyclic ether, providing a conceptual basis for designing a synthesis for the target compound.

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. organic-chemistry.org These processes are initiated by a single event and proceed spontaneously to form complex structures. The synthesis of substituted tetrahydrofurans can be achieved through elegant cascade sequences.

One such strategy involves an organocatalytic asymmetric cascade oxa-Michael/Michael reaction between a γ-hydroxyenone and an unsaturated pyrazolone, catalyzed by a bifunctional squaramide catalyst, to produce spiro-tetrahydrofuran-pyrazolones. acs.org Another approach utilizes a double Michael addition of γ-hydroxy-α,β-unsaturated carbonyls to enals, driven by tandem iminium-enamine catalysis, to yield highly substituted tetrahydrofurans with excellent stereocontrol. researchgate.net

While not directly yielding an amino alcohol, these cascade strategies for forming the oxolane ring are highly relevant. A γ-hydroxyenone precursor could be designed to incorporate a masked amino group, which is then revealed after the formation of the tetrahydrofuran core. For example, a cascade reaction could be envisioned starting from a precursor that, after cyclization, contains a functional group amenable to conversion into the desired 1-aminoethyl side chain. The efficiency of cascade reactions in building complex cyclic systems makes them an attractive strategy for the synthesis of this compound analogues. organic-chemistry.orgnih.gov

Modern Catalytic Methods in the Synthesis of Oxolane Amino Alcohols

Catalysis is at the heart of modern organic synthesis, offering mild, selective, and efficient routes to complex molecules. Transition metal catalysis, organocatalysis, and electrocatalysis each provide unique advantages for the construction of the oxolane amino alcohol scaffold.

Transition metals, particularly palladium and copper, are workhorses in C-C and C-heteroatom bond formation.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is one of the most powerful methods for forming C(sp²)-C(sp²) and C(sp³)-C(sp²) bonds. unipi.itcolab.wsrsc.org For the synthesis of analogues of this compound, Suzuki-Miyaura coupling could be employed to introduce aryl or vinyl substituents onto a pre-formed oxolane ring. For example, a 3-halo-oxolane derivative could be coupled with an appropriate boronic acid or ester to build molecular complexity. The reaction is known for its mild conditions and high functional group tolerance. colab.ws While typically used for C-C bond formation, its principles can be adapted within broader synthetic schemes. acs.orgrsc.org

Palladium/Copper-Catalyzed Reactions: Copper catalysis is particularly relevant for the synthesis of amino alcohols. A notable example is the copper-catalyzed asymmetric propargylic substitution of alkyne-functionalized oxetanes with amines. This reaction proceeds via ring-opening of the strained oxetane to furnish chiral γ-amino alcohols with a tertiary stereocenter. rsc.org This methodology highlights the potential of using strained cyclic ethers as precursors to functionalized amino alcohols.

Furthermore, copper-catalyzed three-component reactions of amino alcohols, aldehydes, and diazomalonates have been developed to synthesize highly substituted morpholines, demonstrating copper's utility in assembling complex heterocycles from simple building blocks in a single step. rsc.org Oxidative copper-catalyzed methods have also been used to synthesize β-amino ketones from allyl alcohols and anilines. acs.org Palladium-catalyzed methods have been developed for the synthesis of amino β-lactones from aryl amines and alkenyl carboxylic acids, showcasing the versatility of palladium in C-N bond formation and cyclization reactions. rsc.org

Table 2: Representative Copper-Catalyzed Synthesis of Chiral γ-Amino Alcohols from Oxetanes rsc.org

| Entry | Oxetane Substrate | Amine | Catalyst System | Product Structure | Yield (%) | Enantiomeric Ratio |

|---|---|---|---|---|---|---|

| 1 | 3-Ethynyl-3-methyloxetane | Aniline | Cu(OTf)₂ / (R,R)-Ph-BOX | (R)-4-Anilino-2-methylbut-3-yn-2-ol | 95 | 95:5 |

This table presents data from a study on the synthesis of γ-amino alcohols, which are structurally related to the target compound, demonstrating the effectiveness of copper catalysis in forming such structures.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful platform for asymmetric synthesis, avoiding the cost and toxicity of heavy metals. For the synthesis of the oxolane ring, several organocatalytic strategies have been developed.

One approach involves the asymmetric formal [3+2] cycloaddition of γ-hydroxy-α,β-unsaturated ketones with aldehydes, catalyzed by cinchona-alkaloid-thiourea-based bifunctional organocatalysts, to produce 1,3-dioxolanes, which can be precursors to tetrahydrofurans. The intramolecular opening of epoxides by pendant alcohols, a key step in forming cyclic ethers, can be catalyzed by chiral phosphoric acids like BINOL-phosphoric acid. nih.govacs.org This method allows for the regiodivergent cycloisomerization of epoxy-alcohols to generate either tetrahydrofurans (exo-products) or tetrahydropyrans (endo-products). acs.org An unusual rearrangement to tetrahydrofuran products was observed when silanol epoxides derived from 4-alkenyl silanols were treated with Ph₃C⁺BF₄⁻. nih.gov

These organocatalytic methods provide a pathway to enantiomerically enriched tetrahydrofuran cores. By starting with substrates containing a nitrogen functionality or a precursor group, these methods could be adapted for the asymmetric synthesis of this compound analogues.

Electrocatalysis offers a green and powerful alternative to traditional chemical redox agents, using electricity to drive chemical transformations. This approach can enable unique reactivity and selectivity. Recently, a streamlined approach for the stereoselective synthesis of enantiopure amino alcohols has been developed using electrocatalytic decarboxylative transformations. nih.govacs.orgresearchgate.net

In this methodology, a serine-derived chiral carboxylic acid is coupled with various aryl, alkenyl, alkyl, and acyl fragments under electrocatalytic conditions. nih.gov This radical-based method is modular and highly chemoselective, avoiding the need for extensive protecting group manipulations that are common in traditional syntheses. The robustness of this electrocatalytic method has been demonstrated on a large scale using a flow reactor. nih.govacs.org While this has been applied to the synthesis of vicinal amino alcohols, its application to generate the tertiary alcohol within an oxolane ring would represent a novel and powerful extension of the methodology. The core principle of using an electrochemically generated radical to form a key C-C bond could be adapted to a substrate designed to cyclize into the desired oxolane amino alcohol scaffold.

Stereochemical Control and Asymmetric Synthesis of 3 1 Aminoethyl Oxolan 3 Ol Derivatives

Asymmetric Synthesis Approaches

The asymmetric synthesis of complex molecules like 3-(1-Aminoethyl)oxolan-3-ol derivatives hinges on the ability to selectively produce a single desired stereoisomer. This is achieved through various strategic approaches that introduce chirality in a controlled manner.

Chiral Pool Strategy

The chiral pool strategy is a powerful approach that utilizes readily available, enantiomerically pure natural products such as amino acids, terpenes, or pantolactones as starting materials. This method leverages the inherent chirality of these molecules to construct complex chiral targets. For instance, the synthesis of derivatives of this compound could conceptually begin from a chiral precursor like an amino acid, where the stereocenter of the aminoethyl moiety is already established. Subsequent chemical transformations would then focus on constructing the oxolane ring with control over the second stereocenter at the C3 position. While specific examples for this compound are not prominently detailed in the literature, the general principle of using chiral starting materials to impart stereochemical identity to the final product is a well-established and reliable method in asymmetric synthesis.

Asymmetric Catalysis

Asymmetric catalysis is a highly efficient method for generating chiral molecules, employing a small amount of a chiral catalyst to produce a large quantity of an enantiomerically enriched product. Several catalytic methods could be envisioned for the synthesis of this compound derivatives:

Asymmetric Hydrogenation: This technique could be applied to a prochiral precursor, such as an enamine or an unsaturated ketone, to introduce the chiral aminoethyl group or to set the stereochemistry of the hydroxyl group through the reduction of a ketone. Chiral metal complexes, often with rhodium or ruthenium, are commonly used for such transformations.

Asymmetric Epoxidation and Aminohydroxylation: These methods are instrumental in creating vicinal amino alcohol functionalities. An asymmetric epoxidation of an appropriate alkene precursor, followed by a regioselective opening of the epoxide with an amine, can establish the desired stereochemistry. Similarly, asymmetric aminohydroxylation can directly introduce both the amino and hydroxyl groups across a double bond in a stereocontrolled fashion.

Asymmetric Additions: The addition of a nucleophile to a carbonyl group is a fundamental C-C bond-forming reaction. In the context of synthesizing this compound, an asymmetric addition of an ethyl-containing nucleophile to a suitable ketone precursor of the oxolane ring, or the addition of a nucleophile to a chiral imine, could be employed to set one of the stereocenters with high enantioselectivity.

The following table summarizes the potential application of various asymmetric catalytic methods.

| Asymmetric Catalytic Method | Potential Application in Synthesis | Key Advantages |

| Asymmetric Hydrogenation | Stereoselective reduction of a prochiral ketone or imine precursor. | High enantioselectivities, atom economy. |

| Asymmetric Epoxidation | Creation of a chiral epoxide intermediate for subsequent ring-opening. | Versatile intermediates, well-established methods. |

| Asymmetric Aminohydroxylation | Direct formation of the amino alcohol moiety from an alkene. | High efficiency and stereocontrol. |

| Asymmetric Additions | Formation of the C-C bond of the aminoethyl group with stereocontrol. | Fundamental bond construction, broad scope. |

Diastereoselective Transformations

Diastereoselective transformations are crucial when a molecule already contains a stereocenter and a new one is being created. The existing stereocenter can influence the stereochemical outcome of the reaction, a principle known as substrate-controlled diastereoselection. In the synthesis of this compound derivatives, if one stereocenter is already in place (for example, from a chiral pool starting material), the introduction of the second stereocenter can be guided to favor the formation of one diastereomer over the other. This can be achieved by carefully selecting reagents and reaction conditions that maximize the steric and electronic interactions that lead to the desired product.

Enantioselective and Diastereoselective Methodologies

The success of any asymmetric synthesis is ultimately measured by its ability to produce the target molecule with high stereochemical purity. This involves the optimization of reaction conditions and a thorough understanding of the factors that govern enantiomeric excess (ee) and diastereomeric ratio (dr).

Optimization of Enantiomeric Excess and Diastereomeric Ratio

Achieving high levels of enantiomeric excess and diastereomeric ratio is a multi-parameter optimization problem. Key factors that are typically varied include the choice of chiral catalyst or auxiliary, the solvent, the reaction temperature, and the nature of the reactants and any additives. For catalytic reactions, the structure of the chiral ligand is of paramount importance. Fine-tuning the steric and electronic properties of the ligand can have a profound impact on the stereochemical outcome. The table below illustrates hypothetical optimization data for a generic asymmetric reaction.

| Catalyst Loading (mol%) | Temperature (°C) | Solvent | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) |

| 1 | -20 | Toluene (B28343) | 85 | 90:10 |

| 1 | -78 | Toluene | 92 | 95:5 |

| 2 | -78 | THF | 95 | 98:2 |

| 2 | -78 | CH2Cl2 | 90 | 92:8 |

Systematic screening of these parameters is essential to identify the optimal conditions for maximizing the stereoselectivity of the synthesis of this compound derivatives.

Substrate Scope and Limitations in Stereoselective Syntheses

A critical aspect of developing any new synthetic methodology is to explore its substrate scope and identify its limitations. For the synthesis of derivatives of this compound, this would involve investigating how variations in the structure of the starting materials affect the efficiency and stereoselectivity of the key transformations. For instance, the steric and electronic properties of substituents on the oxolane ring or the aminoethyl group could influence the accessibility of the reactive center to the chiral catalyst, thereby affecting the enantiomeric excess. Understanding these limitations is crucial for predicting the success of a synthetic route for a specific target derivative and for guiding the design of new and more effective stereoselective methods.

Chiral Resolution Techniques for Racemic Mixtures (e.g., diastereomeric salt formation)

The synthesis of chiral molecules often results in a racemic mixture, an equal mixture of both enantiomers. Chiral resolution is a process used to separate these enantiomers. One of the most established and industrially viable methods for resolving racemic amines, such as this compound, is through the formation of diastereomeric salts.

This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

The general principle can be illustrated as follows:

(R/S)-amine + (R)-acid → (R)-amine·(R)-acid + (S)-amine·(R)-acid

The two resulting diastereomeric salts, (R,R) and (S,R), can then be separated based on their differential solubility in a given solvent. Once separated, the individual diastereomeric salt is treated with a base to liberate the enantiomerically pure amine and regenerate the resolving agent.

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The choice of resolving agent and solvent is crucial and often determined empirically to achieve efficient separation.

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Chemical Structure | Acid Type |

| (+)-Tartaric Acid | HOOC-CH(OH)-CH(OH)-COOH | Dicarboxylic Acid |

| (-)-Mandelic Acid | C₆H₅-CH(OH)-COOH | α-Hydroxy Acid |

| (+)-Camphor-10-sulfonic acid | C₁₀H₁₅O-SO₃H | Sulfonic Acid |

The efficiency of a resolution process is often evaluated by the yield and the enantiomeric excess (ee) of the desired enantiomer.

Strategies for Accessing Specific Stereoisomers

While chiral resolution is an effective method, the direct synthesis of a single desired stereoisomer, known as asymmetric synthesis, is often more efficient as it avoids the loss of 50% of the material inherent in resolution. Several strategies can be employed to achieve asymmetric synthesis of a target molecule like this compound.

Substrate-Controlled Asymmetric Synthesis: In this approach, an existing chiral center in the starting material directs the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, one could start with a chiral precursor that already contains one of the desired stereocenters.

Auxiliary-Controlled Asymmetric Synthesis: This strategy involves temporarily attaching a chiral auxiliary to an achiral substrate. The auxiliary then directs the stereoselective formation of a new chiral center. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product. For example, a chiral auxiliary could be attached to a precursor of the aminoethyl side chain to control the stereochemistry during its introduction to the oxolane ring.

Catalyst-Controlled Asymmetric Synthesis: This is a powerful and widely used method where a small amount of a chiral catalyst directs the formation of a large amount of a single enantiomer of the product. Chiral metal complexes or organocatalysts are commonly used. For the synthesis of this compound, a key step, such as the addition of a nucleophile to a ketone precursor, could be catalyzed by a chiral catalyst to set the stereochemistry at the C3 position of the oxolane ring.

Table 2: Comparison of Asymmetric Synthesis Strategies

| Strategy | Principle | Advantages | Disadvantages |

| Substrate-Controlled | Existing stereocenter directs new stereocenter formation. | High diastereoselectivity often achievable. | Requires a chiral starting material. |

| Auxiliary-Controlled | A temporary chiral group directs stereochemistry. | Broad applicability to various substrates. | Requires additional steps for attachment and removal of the auxiliary. |

| Catalyst-Controlled | A chiral catalyst creates a chiral product from an achiral substrate. | High atom economy; only a small amount of chiral material is needed. | Catalyst development can be challenging and expensive. |

The development of a synthetic route to a specific stereoisomer of this compound would likely involve a combination of these strategies to achieve the desired stereochemical purity with high efficiency. Detailed experimental data, including yields, diastereomeric ratios (dr), and enantiomeric excess (ee) for specific reactions, would be necessary to optimize such a synthesis. However, as of the time of this writing, such specific data for the target compound is not available in the public domain.

Chemical Reactivity and Mechanistic Investigations of 3 1 Aminoethyl Oxolan 3 Ol

Reactions Involving the Hydroxyl Group

The tertiary nature of the hydroxyl group at the C3 position of the oxolane ring significantly influences its reactivity, rendering it distinct from primary or secondary alcohols.

Derivatization (e.g., etherification, esterification)

Etherification: The formation of an ether from the tertiary alcohol of 3-(1-Aminoethyl)oxolan-3-ol is generally challenging under standard Williamson ether synthesis conditions due to the steric hindrance around the hydroxyl group and the potential for competing elimination reactions. However, specialized methods can be employed. For instance, reaction with a highly reactive alkylating agent under basic conditions, or the use of acid-catalyzed addition to an alkene, could potentially yield the corresponding ether. Due to the acid-labile nature of the oxolane ring, careful selection of the acid catalyst and reaction conditions is crucial to avoid ring-opening.

Esterification: Direct esterification of tertiary alcohols like the one present in this compound with carboxylic acids under typical Fischer esterification conditions is often inefficient and prone to dehydration of the alcohol to form an alkene. More effective methods for esterifying tertiary alcohols involve the use of more reactive acylating agents such as acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acid byproduct. The reaction of the hydroxyl group with an acid chloride, for example, would proceed through a nucleophilic attack of the alcohol oxygen on the carbonyl carbon of the acyl chloride.

Table 1: Plausible Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reagents and Conditions | Expected Product |

| Etherification | 1. NaH, THF 2. CH₃I | 3-(1-Aminoethyl)-3-methoxyoxolane |

| Esterification | Acetyl chloride, Pyridine, CH₂Cl₂, 0 °C to rt | 1-(3-Hydroxyoxolan-3-yl)ethyl acetate |

Oxidation and Reduction Processes

Oxidation: Tertiary alcohols are characteristically resistant to oxidation under standard conditions that readily oxidize primary and secondary alcohols, such as those employing chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄). researchgate.netresearchgate.netvanderbilt.edu This is because they lack a hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for the typical elimination step in the oxidation mechanism. researchgate.net Under harsh oxidative conditions, cleavage of carbon-carbon bonds may occur, leading to degradation of the molecule.

Reduction: The tertiary hydroxyl group itself is not susceptible to reduction. However, it can be transformed into a good leaving group, such as a tosylate, which can then be displaced by a hydride in a nucleophilic substitution reaction. This two-step process would effectively deoxygenate the molecule at this position. Given the presence of the amino group, chemoselectivity would be a key consideration in such a transformation.

Reactions Involving the Amino Group

The primary amino group on the ethyl side chain is a versatile functional handle that can undergo a variety of chemical modifications.

Amine Protection and Deprotection Strategies

To prevent the nucleophilic amino group from participating in undesired side reactions during transformations at other parts of the molecule, it is often necessary to protect it. Common protecting groups for amines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

Boc Protection: The amino group can be protected as a Boc-carbamate by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine (B128534) or sodium bicarbonate. This protecting group is stable under a wide range of conditions but can be readily removed with a strong acid like trifluoroacetic acid (TFA).

Cbz Protection: Alternatively, the Cbz group can be introduced by reacting the amine with benzyl (B1604629) chloroformate (CbzCl) under basic conditions. The Cbz group is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenation, which reduces the benzyl group to toluene (B28343) and liberates the free amine.

Table 2: Common Amine Protection and Deprotection Strategies

| Protecting Group | Protection Reagents | Deprotection Conditions |

| Boc | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Et₃N) | Trifluoroacetic acid (TFA) in CH₂Cl₂ |

| Cbz | Benzyl chloroformate (CbzCl), Base (e.g., NaHCO₃) | H₂, Pd/C, Methanol |

Formation of Amine Derivatives (e.g., imines, amides, carbamates)

Imines: The primary amino group can react with aldehydes or ketones in a condensation reaction to form imines (Schiff bases). This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. The formation of an imine introduces a C=N double bond into the molecule.

Amides: Amide bond formation can be achieved by reacting the amino group with a carboxylic acid, an acid chloride, or an acid anhydride. When using a carboxylic acid, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is often employed to activate the carboxylic acid for nucleophilic attack by the amine. google.com This is a robust and widely used method for creating a stable amide linkage.

Carbamates: Carbamates can be synthesized by the reaction of the amino group with a chloroformate, such as ethyl chloroformate, or by reaction with an isocyanate. The latter reaction involves the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate, yielding the corresponding urea (B33335) derivative.

Transformations of the Oxolane Heterocycle

The tetrahydrofuran (B95107) ring is generally stable under many reaction conditions. However, under certain circumstances, it can undergo transformations.

Ring Stability: The oxolane ring is a saturated five-membered ether and is relatively inert to many reagents. It is stable to most oxidizing and reducing agents that would typically react with the other functional groups in the molecule.

Ring-Opening Reactions: Under strongly acidic conditions, particularly in the presence of a nucleophile, the ether oxygen of the tetrahydrofuran ring can be protonated, making it a good leaving group. This can initiate a ring-opening reaction. For instance, treatment with a strong acid like HBr or HI could lead to the formation of a haloalkanol. The presence of the tertiary alcohol at the C3 position might influence the regioselectivity of such a ring-opening. Theoretical studies have also explored ring-opening reactions of tetrahydrofuran facilitated by frustrated Lewis pairs. nih.gov

It is important to note that the specific reactivity of this compound may be influenced by the stereochemistry of the molecule and the potential for intramolecular interactions between the functional groups. Experimental studies on this specific compound would be necessary to fully elucidate its chemical behavior.

Detailed Mechanistic Studies of Chemical Transformations

Specific reaction pathways for chemical transformations involving this compound have not been elucidated in published studies.

There are no available mechanistic studies that identify key intermediates or transition states in reactions of this compound.

Advanced Spectroscopic and Structural Elucidation of 3 1 Aminoethyl Oxolan 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules like 3-(1-Aminoethyl)oxolan-3-ol. Through a combination of one-dimensional and two-dimensional NMR experiments, it is possible to determine the connectivity of atoms, the chemical environment of each nucleus, and the relative stereochemistry of chiral centers.

High-Field ¹H and ¹³C NMR for Structural Assignment

High-field ¹H and ¹³C NMR spectroscopy provides fundamental information about the molecular structure. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are used to identify the different types of protons and carbons within the molecule.

In a typical ¹H NMR spectrum of a compound like this compound, one would expect to see distinct signals for the protons of the oxolane ring, the ethyl side chain, and the amino and hydroxyl groups. The protons on the carbon bearing the hydroxyl group and the aminoethyl substituent would likely appear as complex multiplets due to diastereotopicity. The methyl group of the ethyl side chain would typically appear as a doublet, coupled to the adjacent methine proton.

The ¹³C NMR spectrum provides information on all the carbon atoms in the structure. The carbon atom attached to the hydroxyl group (C-3) would be observed at a characteristic downfield shift. The carbons of the oxolane ring would appear in the aliphatic region, with their exact shifts influenced by the oxygen atom and the substituents.

Table 1: Representative ¹H NMR Data for a Substituted Oxolane Moiety (Note: This is a generalized table based on data for similar structures, not specifically this compound)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 3.5 - 4.0 | m | - |

| H-4 | 1.8 - 2.2 | m | - |

| H-5 | 3.6 - 4.1 | m | - |

| -CH(NH₂)CH₃ | 2.8 - 3.2 | q | ~7.0 |

| -CH(NH₂)CH₃ | 1.0 - 1.3 | d | ~7.0 |

| -OH | Broad | s | - |

Table 2: Representative ¹³C NMR Data for a Substituted Oxolane Moiety (Note: This is a generalized table based on data for similar structures, not specifically this compound)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 65 - 75 |

| C-3 | 70 - 80 |

| C-4 | 35 - 45 |

| C-5 | 65 - 75 |

| -C(NH₂)CH₃ | 50 - 60 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. harvard.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons in the oxolane ring (H-2 with H-4, H-4 with H-5) and within the aminoethyl side chain (methine proton with methyl protons). emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbon atoms. This allows for the unambiguous assignment of carbon signals based on the already assigned proton spectrum. researchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, HMBC could show a correlation from the methyl protons of the ethyl group to the C-3 carbon of the oxolane ring, confirming the attachment of the side chain to this position. researchgate.netyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is the primary NMR method for determining the relative stereochemistry of chiral centers. By analyzing the NOE cross-peaks, one can deduce the spatial arrangement of the substituents on the oxolane ring. researchgate.net

The combined application of these 2D NMR techniques allows for a comprehensive and detailed structural elucidation of complex molecules like this compound and its derivatives. researchgate.netharvard.edu

Chiral NMR Shift Reagents for Enantiomeric Purity Determination

Since this compound is a chiral molecule, it is often necessary to determine its enantiomeric purity. This can be achieved using chiral NMR shift reagents or chiral solvating agents (CSAs). rsc.orgnih.govfrontiersin.org These reagents are themselves chiral and interact with the enantiomers of the analyte to form transient diastereomeric complexes.

These diastereomeric complexes have slightly different magnetic environments, which can lead to the separation of signals for the two enantiomers in the ¹H NMR spectrum. By integrating the signals of the resolved peaks, the enantiomeric excess (ee) of the sample can be accurately determined. researchgate.net A variety of chiral reagents, such as those derived from BINOL or chiral crown ethers, have been successfully used for the enantiodiscrimination of chiral amines and amino alcohols. rsc.orgnih.govfrontiersin.org The process is often rapid, requiring only mixing the analyte and the CSA directly in the NMR tube. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular formula, of a compound, as well as its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental composition of the molecule, as many different molecular formulas can have the same nominal mass but will have slightly different exact masses.

For this compound, with a molecular formula of C₆H₁₃NO₂, the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the proposed molecular formula. mdpi.com This technique is routinely used to confirm the identity of newly synthesized compounds. researchgate.net

Table 3: Theoretical Exact Mass for this compound

| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|

Tandem Mass Spectrometry for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (such as the protonated molecule [M+H]⁺), which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the structure of the parent ion.

The fragmentation pattern of this compound would be expected to show characteristic losses related to its functional groups. Likely fragmentation pathways would include:

Loss of water (H₂O) from the tertiary alcohol.

Cleavage of the C-C bond to lose the ethylamine (B1201723) radical.

Ring-opening fragmentation of the oxolane moiety.

Analysis of these fragmentation pathways helps to confirm the connectivity of the molecule and can be used to distinguish between different isomers. nih.govaip.org The ability of tandem MS to provide structurally informative fragmentation makes it a valuable tool in the comprehensive characterization of novel compounds. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing their vibrational modes. For this compound, these methods provide a characteristic fingerprint based on the vibrations of its hydroxyl, amino, and ether functionalities.

The IR spectrum is particularly sensitive to polar bonds and is expected to show strong, broad absorption for the O-H stretch of the tertiary alcohol, typically in the range of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The N-H stretching vibrations of the primary amine group are also prominent, usually appearing as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretches. jst.go.jp The C-O stretching vibration of the tertiary alcohol is expected to produce a strong band around 1150-1200 cm⁻¹, while the C-O-C stretch of the oxolane ring will also give rise to a strong absorption, typically found between 1050-1150 cm⁻¹. researchgate.netresearchgate.net

Raman spectroscopy, which relies on changes in polarizability, is particularly effective for non-polar bonds and symmetric vibrations. While the O-H stretch is often weak in Raman spectra, the C-C and C-H skeletal and stretching vibrations of the oxolane ring and ethyl side chain will be well-defined. mdpi.com The symmetric C-O-C stretching of the ether ring may also be more prominent in the Raman spectrum compared to the IR. researchgate.net

A comparative analysis of IR and Raman spectra helps to confirm functional group identity, as vibrations that are strong in IR may be weak in Raman, and vice versa, according to the mutual exclusion principle for centrosymmetric molecules (though not strictly applicable here, the principle of complementarity holds).

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity (IR/Raman) |

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | 3300 - 3500 | Medium-Strong / Medium |

| N-H Bend (scissoring) | 1590 - 1650 | 1590 - 1650 | Medium-Strong / Weak | |

| Tertiary Alcohol (R₃C-OH) | O-H Stretch (H-bonded) | 3200 - 3600 (broad) | 3200 - 3600 | Strong / Weak |

| C-O Stretch | 1150 - 1200 | 1150 - 1200 | Strong / Medium | |

| Oxolane (Ether) | C-O-C Stretch (asymmetric) | 1050 - 1150 | 1050 - 1150 | Strong / Medium |

| CH₂ Bend | 1450 - 1470 | 1450 - 1470 | Medium / Strong | |

| Alkyl (Ethyl/Ring) | C-H Stretch | 2850 - 2960 | 2850 - 2960 | Strong / Strong |

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org For a chiral molecule like this compound, which has at least two stereocenters (at the carbinol carbon and the carbon bearing the amino group), single-crystal X-ray diffraction (SCXRD) can unambiguously establish both the relative and absolute configuration.

The process involves growing a high-quality single crystal of the compound or a suitable derivative. This crystal is then exposed to a monochromatic X-ray beam, which diffracts in a unique pattern of reflections. wikipedia.org By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule is generated. From this map, the precise coordinates of each atom can be determined, revealing bond lengths, bond angles, and torsional angles. mdpi.com

The relative configuration, which is the spatial arrangement of the different stereocenters relative to each other within the molecule, is directly obtained from the refined crystal structure. For instance, it can be determined whether the aminoethyl and hydroxyl groups on the oxolane ring are cis or trans to each other.

Determining the absolute configuration (the actual R/S designation at each chiral center) requires the presence of a heavy atom in the structure or the use of anomalous dispersion effects. nih.gov If the compound is crystallized as a salt with a chiral counter-ion of known absolute configuration (e.g., tartaric acid), the absolute configuration of the target molecule can be assigned by reference. Alternatively, for crystals containing atoms that exhibit significant anomalous scattering (like bromine or sulfur), the differences in diffraction intensities between Friedel pairs (h,k,l and -h,-k,-l reflections) can be measured to determine the absolute structure, often quantified by the Flack parameter. mdpi.com

Crystal structure analysis also provides invaluable insights into intermolecular interactions, such as hydrogen bonding networks involving the amine and hydroxyl groups, which dictate the crystal packing. Current time information in Bangalore, IN.udayton.edu

Table 2: Illustrative Crystallographic Data for a Hypothetical Amino Alcohol Derivative

| Parameter | Value |

| Chemical Formula | C₆H₁₃NO₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 9.75 |

| c (Å) | 12.43 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 713.5 |

| Z (molecules/unit cell) | 4 |

| R-factor | < 0.05 |

| Flack Parameter | 0.02(3) |

Computational Chemistry and Theoretical Studies on 3 1 Aminoethyl Oxolan 3 Ol

Prediction and Interpretation of Spectroscopic Data (e.g., NMR chemical shifts, vibrational frequencies)

Comprehensive searches of publicly available scientific literature and chemical databases did not yield specific computational studies on the prediction and interpretation of spectroscopic data for the compound 3-(1-Aminoethyl)oxolan-3-ol . While the compound, identified by CAS number 1779578-51-6, is listed by several chemical suppliers who indicate the availability of analytical data such as NMR, HPLC, and LC-MS for their products, detailed theoretical research findings with predicted NMR chemical shifts and vibrational frequencies are not present in the accessible literature. bldpharm.comambeed.com

The field of computational chemistry routinely employs methods like Density Functional Theory (DFT) for the prediction of spectroscopic properties of organic molecules. journalirjpac.com Techniques such as the Gauge-Including Atomic Orbital (GIAO) method are standard for calculating NMR chemical shifts. These computational approaches allow for the analysis of different molecular conformations and their impact on the spectra. However, no specific studies applying these methods to This compound were found in the conducted searches.

Similarly, the prediction of vibrational frequencies through computational means, which is crucial for interpreting infrared (IR) and Raman spectra, has not been documented for this particular compound in the available research.

Therefore, the generation of data tables for predicted NMR chemical shifts and vibrational frequencies, as well as a detailed discussion of their interpretation for This compound , is not possible based on the currently available information.

Emerging Research Areas and Future Perspectives

Development of Green and Sustainable Synthetic Methodologies

The synthesis of complex molecules like 3-(1-Aminoethyl)oxolan-3-ol is an area ripe for the application of green chemistry principles. Traditional synthetic routes often involve multiple steps, hazardous reagents, and significant energy consumption. Future research will likely prioritize the development of more efficient and sustainable pathways.

Key areas of focus include:

Cascade Reactions: Researchers are exploring one-pot strategies that combine multiple reaction steps, such as aldol (B89426) condensation and hydrogenation–cyclization, to build the tetrahydrofuran (B95107) core from bio-based precursors like 2,5-dimethylfuran (B142691). rsc.orgrsc.org This minimizes waste and improves efficiency by reducing the need for isolating intermediates.

Use of Renewable Feedstocks: There is a strong push to derive furanic compounds, the precursors to the oxolane ring, from carbohydrates like hexoses and pentoses. rsc.org This shift from petrochemical-based starting materials to renewable biomass is a cornerstone of sustainable chemistry. rug.nl

Alternative Energy Sources: Microwave-assisted synthesis represents a promising green alternative for reactions like the cyclodehydration of diols to form tetrahydrofuran. researchgate.net This method can significantly reduce reaction times and energy input compared to conventional heating. researchgate.net

Heterogeneous Catalysis: The use of reusable solid catalysts, such as zeolites and metal-organic frameworks (MOFs), is being investigated to replace homogeneous acid catalysts in cyclodehydration and other transformation reactions. researchgate.netresearchgate.net These catalysts are easier to separate from the reaction mixture and can be recycled, aligning with green chemistry goals. researchgate.netacs.org

Table 1: Comparison of Synthetic Methodologies for Tetrahydrofuran Derivatives

| Methodology | Advantages | Key Research Finding |

|---|---|---|

| Cascade Reactions | Fewer steps, reduced waste, higher atom economy. | A three-step strategy from 2,5-dimethylfuran enables the creation of functionalized tetrahydrofuran derivatives. rsc.orgrsc.org |

| Microwave-Assisted Synthesis | Faster reaction times, lower energy consumption. | Effective for the cyclodehydration of 1,4-butanediol (B3395766) using acid catalysts. researchgate.net |

| Heterogeneous Catalysis | Catalyst reusability, simplified purification. | Zeolites and MOFs have been shown to be effective and reusable catalysts for various organic transformations. researchgate.netresearchgate.net |

Exploration of Novel Catalytic Transformations

Catalysis is central to the synthesis and functionalization of heterocyclic compounds. For this compound, with its amino and hydroxyl groups, catalytic methods can enable stereoselective synthesis and further derivatization.

Future research in this area will likely involve:

Asymmetric Catalysis: Developing chiral catalysts to control the stereochemistry at the C1 position of the aminoethyl group and the C3 position of the oxolane ring is a significant challenge. Success in this area would allow for the synthesis of enantiomerically pure isomers, which is crucial for potential pharmaceutical applications.

Functional Group Transformation: Research into selective catalytic oxidation of the tertiary alcohol or N-alkylation of the primary amine would open pathways to a diverse library of new derivatives with potentially unique properties.

C-H Functionalization: Advanced catalytic methods that allow for the direct functionalization of C-H bonds on the oxolane ring could provide highly efficient routes to novel analogues, bypassing the need for pre-functionalized starting materials. organic-chemistry.org

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions, presenting another green avenue for the synthesis and modification of oxolane derivatives.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

The field of organic chemistry is being transformed by the integration of artificial intelligence (AI) and machine learning (ML). researchgate.netnih.gov These computational tools can accelerate the discovery and optimization of synthetic routes for molecules like this compound.

Key applications include:

Retrosynthesis Planning: AI-powered tools can analyze the structure of a target molecule and propose viable synthetic pathways by drawing on vast databases of known chemical reactions. nih.govbeilstein-journals.org

Reaction Outcome Prediction: Machine learning models can predict the yield and selectivity of a reaction under various conditions, saving significant time and resources in the laboratory. beilstein-journals.orgmdpi.com These models can sometimes surpass the predictive accuracy of experienced chemists. mdpi.com

Catalyst Discovery: AI algorithms can screen potential catalysts and identify promising candidates for specific transformations, accelerating the development of novel catalytic systems. researchgate.netmdpi.com

Automated Synthesis: The combination of AI-driven reaction planning with robotic hardware is leading to the development of "chemical robots" that can autonomously perform experiments, analyze results, and optimize reaction conditions in a closed loop. mdpi.com

While the application of AI in chemistry faces challenges, such as the need for large, high-quality datasets, its potential to revolutionize molecular design and synthesis is undeniable. researchgate.netbeilstein-journals.org

Advanced Applications in Materials Science and Polymer Chemistry (without specific product focus)

The tetrahydrofuran (oxolane) structural motif is a valuable component in materials science. ontosight.ai Tetrahydrofuran itself is a precursor to polymers like polytetramethylene ether glycol (PTMEG), a key ingredient in elastic fibers and polyurethanes. eschemy.comeschemy.com

The unique structure of this compound, featuring both a hydroxyl and an amino group, suggests it could serve as a versatile monomer or cross-linking agent in polymerization reactions. Future research could explore its incorporation into various polymer backbones to impart specific properties. The presence of reactive functional groups could be leveraged to create materials with tailored characteristics, such as altered solubility, thermal stability, or adhesive properties. evitachem.com The chirality of the molecule could also be exploited to create polymers with specific optical or recognition properties.

Q & A

Q. Critical Parameters :

- Catalyst type : Acidic conditions favor faster kinetics but may require neutralization steps.

- Purification : Distillation or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Table 1. Synthetic Approaches for Analogous Oxolane Derivatives

| Precursor | Reagents/Conditions | Yield (%) | Purity Method | Reference |

|---|---|---|---|---|

| 2-Methyloxolane | Formaldehyde, NH₃, H⁺ catalyst | 65–78 | Distillation | |

| 3-Hydroxyoxolane | 1-Aminoethyl chloride, DMF, 60°C | 72 | Column chromatography |

Which spectroscopic and chromatographic methods are most effective for characterizing this compound's structure and purity?

Answer:

Structural Elucidation :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions on the oxolane ring. For example, hydroxyl protons appear as broad singlets (δ 1.5–2.5 ppm), while amino protons resonate at δ 2.8–3.5 ppm .

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for chiral centers introduced during synthesis .

Q. Purity Analysis :

Q. Table 2. Key Spectroscopic Data for Analogous Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | InChIKey (PubChem) | Reference |

|---|---|---|---|---|

| 3-(Aminomethyl)-2-methyloxolan-3-ol | 1.2 (s, CH₃), 3.4 (m, NH₂) | 72.1 (C-OH), 49.8 (C-NH₂) | JPSVZTKDIWJGDJ-UHFFFAOYSA-N |

How does the presence of both amino and hydroxyl groups influence the compound's reactivity in substitution and redox reactions?

Answer:

The dual functionality enables diverse reactivity:

- Oxidation : Hydroxyl groups are oxidized to ketones using KMnO₄ or CrO₃ in acidic conditions, yielding carbonyl derivatives .

- Reduction : Amino groups can be reduced to primary amines with LiAlH₄ or NaBH₄, altering biological activity .

- Substitution : Hydroxyl groups undergo nucleophilic substitution with SOCl₂ or PBr₃ to form halides, enhancing solubility for downstream applications .

Mechanistic Insight : Steric hindrance from the oxolane ring slows substitution kinetics compared to linear analogs, requiring elevated temperatures (80–100°C) .

What computational chemistry approaches predict the reactivity and interaction mechanisms of this compound?

Answer:

- Density Functional Theory (DFT) : Models reaction pathways for oxidation/substitution, predicting activation energies and transition states .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes), highlighting hydrogen bonding via the hydroxyl and amino groups .

- Collision Cross-Section (CCS) Predictions : Estimates molecular conformation in gas-phase studies (e.g., CCS = 125.4 Ų for [M+H]⁺ adducts) .

Case Study : MD simulations of analogous oxolanes show preferential binding to hydrophobic enzyme pockets, guiding drug design .

What contradictory findings exist regarding the biological activity of this compound, and how can discrepancies be addressed?

Answer:

Contradictions :

- Antimicrobial Activity : Some studies report MIC₅₀ values of 8 µg/mL against E. coli, while others show no inhibition .

- Anti-inflammatory Effects : Variability in IC₅₀ values (10–50 µM) across cell lines .

Q. Resolution Strategies :

- Standardized Assays : Control purity (>98% by HPLC), solvent (DMSO vs. saline), and cell viability protocols.

- Metabolic Stability Studies : Use liver microsomes to assess compound degradation, which may explain inconsistent in vivo results .

What strategies resolve stereochemical ambiguities in this compound derivatives?

Answer:

- Chiral Catalysis : Employ enantioselective catalysts (e.g., BINOL-phosphoric acids) during synthesis to control stereocenters .

- Chiral HPLC : Separate enantiomers using amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

- X-ray Crystallography : Definitive assignment of absolute configuration via single-crystal analysis .

Example : reports 85% enantiomeric excess for a methyl-substituted oxolane derivative using chiral GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.